Cas no 288083-72-7 (3-(3-chloro-4-methoxyphenyl)propyl(methyl)amine)

3-(3-chloro-4-methoxyphenyl)propyl(methyl)amine 化学的及び物理的性質
名前と識別子
-
- 3-(3-chloro-4-methoxyphenyl)propyl(methyl)amine
- [3-(3-chloro-4-methoxyphenyl)propyl](methyl)amine
- EN300-1964492
- 288083-72-7
- 3-Chloro-4-methoxy-N-methylbenzenepropanamine
- DTXSID501254045
-
- インチ: 1S/C11H16ClNO/c1-13-7-3-4-9-5-6-11(14-2)10(12)8-9/h5-6,8,13H,3-4,7H2,1-2H3
- InChIKey: CGHQYYCDSAOHAG-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(=C1)CCCNC)OC
計算された属性
- せいみつぶんしりょう: 213.0920418g/mol
- どういたいしつりょう: 213.0920418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 21.3Ų
3-(3-chloro-4-methoxyphenyl)propyl(methyl)amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1964492-0.1g |
[3-(3-chloro-4-methoxyphenyl)propyl](methyl)amine |
288083-72-7 | 0.1g |
$741.0 | 2023-09-17 | ||
Enamine | EN300-1964492-0.5g |
[3-(3-chloro-4-methoxyphenyl)propyl](methyl)amine |
288083-72-7 | 0.5g |
$809.0 | 2023-09-17 | ||
Enamine | EN300-1964492-5g |
[3-(3-chloro-4-methoxyphenyl)propyl](methyl)amine |
288083-72-7 | 5g |
$2443.0 | 2023-09-17 | ||
Enamine | EN300-1964492-10g |
[3-(3-chloro-4-methoxyphenyl)propyl](methyl)amine |
288083-72-7 | 10g |
$3622.0 | 2023-09-17 | ||
Enamine | EN300-1964492-1g |
[3-(3-chloro-4-methoxyphenyl)propyl](methyl)amine |
288083-72-7 | 1g |
$842.0 | 2023-09-17 | ||
Enamine | EN300-1964492-0.25g |
[3-(3-chloro-4-methoxyphenyl)propyl](methyl)amine |
288083-72-7 | 0.25g |
$774.0 | 2023-09-17 | ||
Enamine | EN300-1964492-0.05g |
[3-(3-chloro-4-methoxyphenyl)propyl](methyl)amine |
288083-72-7 | 0.05g |
$707.0 | 2023-09-17 | ||
Enamine | EN300-1964492-2.5g |
[3-(3-chloro-4-methoxyphenyl)propyl](methyl)amine |
288083-72-7 | 2.5g |
$1650.0 | 2023-09-17 | ||
Enamine | EN300-1964492-1.0g |
[3-(3-chloro-4-methoxyphenyl)propyl](methyl)amine |
288083-72-7 | 1g |
$943.0 | 2023-06-02 | ||
Enamine | EN300-1964492-10.0g |
[3-(3-chloro-4-methoxyphenyl)propyl](methyl)amine |
288083-72-7 | 10g |
$4052.0 | 2023-06-02 |
3-(3-chloro-4-methoxyphenyl)propyl(methyl)amine 関連文献
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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9. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
3-(3-chloro-4-methoxyphenyl)propyl(methyl)amineに関する追加情報
Professional Introduction to Compound with CAS No. 288083-72-7 and Product Name: 3-(3-chloro-4-methoxyphenyl)propyl(methyl)amine
The compound with the CAS number 288083-72-7 and the product name 3-(3-chloro-4-methoxyphenyl)propyl(methyl)amine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and chemical properties, has garnered considerable attention in recent years due to its potential applications in drug development and medicinal chemistry. The molecular structure of this compound includes a 3-chloro-4-methoxyphenyl moiety linked to a propyl(methyl)amine side chain, which contributes to its distinct pharmacological profile.
Recent research has highlighted the importance of aromatic amine derivatives in the design of novel therapeutic agents. The presence of the 3-chloro-4-methoxyphenyl group in this compound suggests potential interactions with biological targets, making it a valuable scaffold for further chemical modifications. The propyl(methyl)amine component adds another layer of complexity, influencing both the solubility and metabolic stability of the molecule. These features make it an attractive candidate for investigating new pharmacological pathways.
In the realm of medicinal chemistry, the synthesis and characterization of such compounds are crucial steps toward developing new drugs. The 3-(3-chloro-4-methoxyphenyl)propyl(methyl)amine structure has been explored for its potential role in modulating various biological processes. Studies have indicated that this compound may exhibit properties relevant to central nervous system (CNS) disorders, neurodegenerative diseases, and inflammatory conditions. The chloro and methoxy substituents on the aromatic ring are particularly noteworthy, as they can influence electronic distribution and binding affinity to biological targets.
Advances in computational chemistry have enabled researchers to predict the binding modes of this compound with high accuracy. Molecular docking studies have shown that the 3-chloro-4-methoxyphenyl moiety can interact with specific amino acid residues in protein targets, while the propyl(methyl)amine side chain may facilitate optimal positioning within active sites. These insights have guided synthetic strategies aimed at optimizing potency and selectivity. Furthermore, the use of high-throughput screening (HTS) techniques has accelerated the identification of derivatives with enhanced pharmacological activity.
The pharmacokinetic profile of 3-(3-chloro-4-methoxyphenyl)propyl(methyl)amine is another critical aspect that has been thoroughly investigated. Initial studies suggest that this compound exhibits moderate solubility in both aqueous and lipid environments, which is favorable for oral administration. Additionally, preliminary metabolic studies indicate that it is metabolized via standard pathways involving cytochrome P450 enzymes, providing insights into potential drug-drug interactions.
From a synthetic chemistry perspective, the preparation of 3-(3-chloro-4-methoxyphenyl)propyl(methyl)amine involves multi-step reactions that require careful optimization to ensure high yield and purity. Key synthetic strategies include nucleophilic substitution reactions to introduce the amine functionality and protection-deprotection techniques to handle sensitive functional groups. Advances in catalytic methods have also enabled more efficient routes to this compound, reducing waste and improving scalability.
The impact of this compound on drug discovery extends beyond its immediate applications. It serves as a valuable building block for generating libraries of analogs, allowing researchers to explore diverse chemical spaces. By modifying substituents on the aromatic ring or adjusting the length and branching of the amine side chain, new derivatives can be synthesized with tailored properties. Such an approach is instrumental in identifying compounds with improved efficacy and reduced toxicity.
Recent clinical trials have begun to explore the therapeutic potential of compounds like 3-(3-chloro-4-methoxyphenyl)propyl(methyl)amine in treating various conditions. While results are still preliminary, early data suggest promising activity in models of pain management and neuroprotection. These findings underscore the importance of continued research into this class of molecules and highlight their potential as lead candidates for future drug development programs.
The integration of machine learning and artificial intelligence into drug discovery has further accelerated progress in understanding compounds like this one. Predictive models can now rapidly assess properties such as bioavailability, toxicity, and binding affinity, streamlining the process of identifying promising candidates for further investigation. This synergy between experimental chemistry and computational methods represents a significant leap forward in pharmaceutical innovation.
In conclusion, 3-(3-chloro-4-methoxyphenyl)propyl(methyl)amine (CAS No. 288083-72-7) is a structurally interesting compound with significant potential in medicinal chemistry and drug development. Its unique combination of functional groups makes it a versatile scaffold for exploring new therapeutic avenues. As research continues to uncover its pharmacological properties and synthetic possibilities, this compound is poised to play a key role in advancing treatments for various human diseases.
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